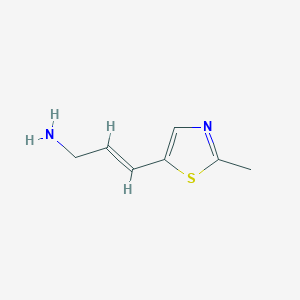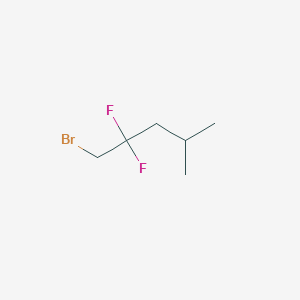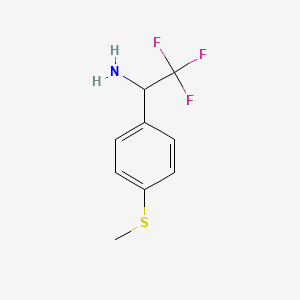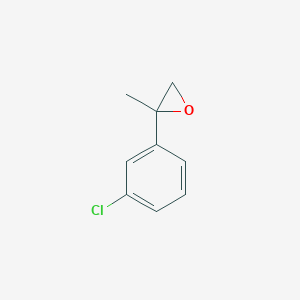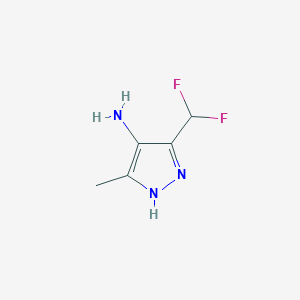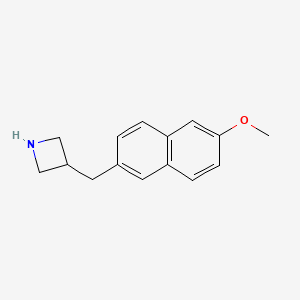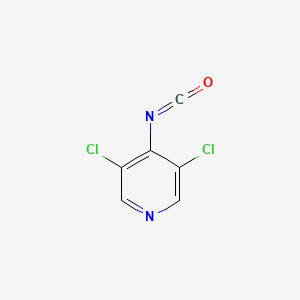
3,5-Dichloro-4-isocyanatopyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dichloro-4-isocyanatopyridine is a chemical compound that belongs to the class of isocyanates, which are known for their reactivity and versatility in various chemical reactions. This compound is characterized by the presence of two chlorine atoms and an isocyanate group attached to a pyridine ring. It is used in various fields, including organic synthesis, pharmaceuticals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3,5-dichloropyridine with phosgene (COCl2) under controlled conditions to form the isocyanate group . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In industrial settings, the production of 3,5-Dichloro-4-isocyanatopyridine may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. This ensures the efficient production of the compound with minimal by-products.
化学反応の分析
Types of Reactions
3,5-Dichloro-4-isocyanatopyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or alcohols.
Addition Reactions: The isocyanate group can react with compounds containing active hydrogen atoms, such as amines, to form urea derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Addition Reactions: Reagents such as primary and secondary amines are used. The reactions are often conducted at room temperature or slightly elevated temperatures to facilitate the formation of urea derivatives.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Addition Reactions: Major products are urea derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
科学的研究の応用
3,5-Dichloro-4-isocyanatopyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules, including potential drug candidates. Its derivatives have shown promise in various biological assays.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 3,5-Dichloro-4-isocyanatopyridine involves its reactivity with nucleophiles. The isocyanate group readily reacts with compounds containing active hydrogen atoms, leading to the formation of urea or carbamate derivatives. These reactions are facilitated by the electron-withdrawing effect of the chlorine atoms, which increases the electrophilicity of the isocyanate group . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
類似化合物との比較
Similar Compounds
2,6-Dichloro-4-isocyanatopyridine: Similar in structure but with chlorine atoms at different positions on the pyridine ring.
3,5-Dichloro-4-iodopyridine: Contains an iodine atom instead of an isocyanate group.
3,5-Dichloro-4-formylpyridine: Contains a formyl group instead of an isocyanate group.
Uniqueness
3,5-Dichloro-4-isocyanatopyridine is unique due to the presence of both chlorine atoms and an isocyanate group on the pyridine ring. This combination of functional groups imparts distinct reactivity and versatility, making it valuable in various synthetic applications. Its ability to undergo both substitution and addition reactions allows for the synthesis of a wide range of derivatives with diverse properties.
特性
分子式 |
C6H2Cl2N2O |
|---|---|
分子量 |
189.00 g/mol |
IUPAC名 |
3,5-dichloro-4-isocyanatopyridine |
InChI |
InChI=1S/C6H2Cl2N2O/c7-4-1-9-2-5(8)6(4)10-3-11/h1-2H |
InChIキー |
DGYUGALAAMLEST-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(C=N1)Cl)N=C=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


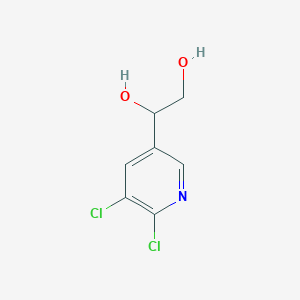


![1-Methyl-3-[(methylamino)methyl]azetidin-3-ol,trifluoroaceticacid](/img/structure/B13609998.png)


